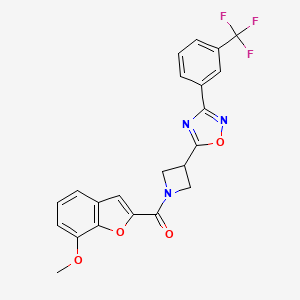![molecular formula C15H16N4O4S B2670323 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid CAS No. 881433-31-4](/img/structure/B2670323.png)
3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound featuring a triazine ring, a hydroxy group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, often using thiol reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazine ring or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the triazine ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the triazine ring may lead to partially or fully reduced triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its functional groups allow it to interact with various biological targets, making it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[5-Hydroxy-3-({2-[(phenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid
- 3-[5-Hydroxy-3-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid
- 3-[5-Hydroxy-3-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid
Uniqueness
The uniqueness of 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid lies in its specific substitution pattern on the triazine ring and the presence of the 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-9-3-2-4-10(7-9)16-12(20)8-24-15-17-14(23)11(18-19-15)5-6-13(21)22/h2-4,7H,5-6,8H2,1H3,(H,16,20)(H,21,22)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVJWIIDSCOLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
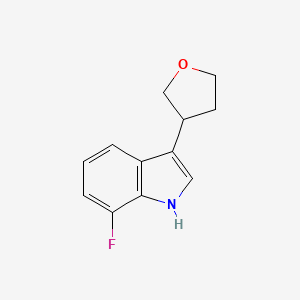
![3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2670243.png)
![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)
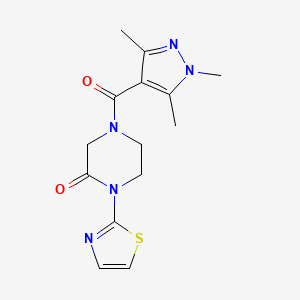
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B2670246.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2670249.png)
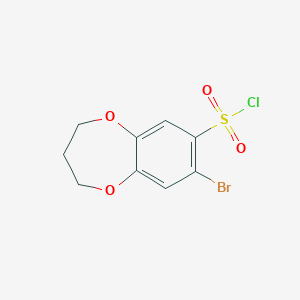
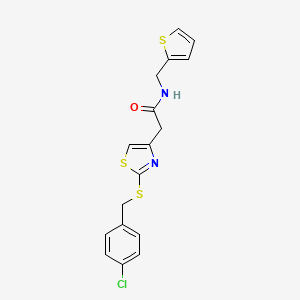
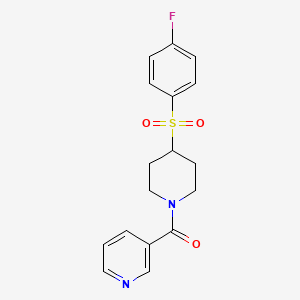

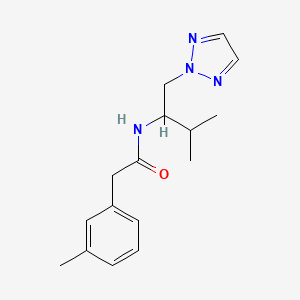
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)

